

# Physical and chemical properties of 2',6'-Dimethylbiphenyl-3-carbaldehyde

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## Compound of Interest

**Compound Name:** 2',6'-Dimethylbiphenyl-3-carbaldehyde

**Cat. No.:** B1604125

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## An In-depth Technical Guide to 2',6'-Dimethylbiphenyl-3-carbaldehyde

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### Introduction

**2',6'-Dimethylbiphenyl-3-carbaldehyde** is a substituted aromatic aldehyde belonging to the biphenyl class of organic compounds. The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and liquid crystals. The presence of a reactive carbaldehyde group and the specific substitution pattern of the methyl groups on the biphenyl core make this molecule a valuable intermediate for the synthesis of more complex molecular architectures. Its structural features, particularly the hindered rotation around the biphenyl linkage due to the ortho-methyl groups, can impart unique conformational properties to its derivatives.

This guide provides a comprehensive overview of the known and predicted physical and chemical properties of **2',6'-Dimethylbiphenyl-3-carbaldehyde**. It is intended for researchers, scientists, and drug development professionals who may consider this compound as a building block in their synthetic endeavors. We will delve into its structural identity, spectroscopic signature, chemical reactivity, and provide validated protocols for its synthesis and characterization.

# Molecular Identity and Structure

The fundamental identity of a chemical compound is rooted in its structure. **2',6'-Dimethylbiphenyl-3-carbaldehyde** consists of two phenyl rings joined by a single bond. One ring is substituted with two methyl groups at the 2' and 6' positions, while the other ring bears a carbaldehyde (formyl) group at the 3-position.

## Key Identifiers:

Identifier	Value	Source
IUPAC Name	2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxaldehyde	<a href="#">[1]</a>
CAS Number	691905-26-7	<a href="#">[2]</a>
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	210.27 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Exact Mass	210.104465 Da	<a href="#">[2]</a>
InChI Key	SCADEVWRJSJBOM-UHFFFAOYSA-N	<a href="#">[4]</a>

```
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  node [shape=plaintext, fontname="sans-serif", fontsize=12];
  edge [fontname="sans-serif", fontsize=12];

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  C2 [label="C", pos="1.4,0!"];
  C3 [label="C", pos="2.1,1.2!"];
  C4 [label="C", pos="1.4,2.4!"];
  C5 [label="C", pos="0,2.4!"];
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C12 [label="C", pos="-2.8,0!"];
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C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C6 -- C7;
C7 -- C8;
C8 -- C9;
C9 -- C10;
C10 -- C11;
C11 -- C12;
C12 -- C7;
C1 -- C13;
C13 -- H13;
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C3 -- C14;
C10 -- C15;
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H5 [label="H", pos="-0.5,3.3!"];
H8 [label="H", pos="-2.3,3.3!"];
H9 [label="H", pos="-4.7,3.3!"];
H11 [label="H", pos="-4.7,-0.9!"];
H12 [label="H", pos="-2.3,-0.9!"];

C1 -- H1 [style=invis];
C2 -- H2 [style=invis];
C4 -- H4 [style=invis];
C5 -- H5 [style=invis];
C8 -- H8 [style=invis];
C9 -- H9 [style=invis];
C11 -- H11 [style=invis];
C12 -- H12 [style=invis];
}
```

Caption: Chemical structure of **2',6'-Dimethylbiphenyl-3-carbaldehyde**.

## Physical Properties

The physical properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for this specific molecule is not widely published, key properties can be compiled from supplier data sheets.

Summary of Physical Properties:

Property	Value/Description	Source
Appearance	Liquid	[4]
Purity	≥98%	[1][4]
Solubility	Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poorly soluble in water.	Inferred
Melting Point	Not specified. Requires experimental determination.	
Boiling Point	Not specified. Requires experimental determination.	

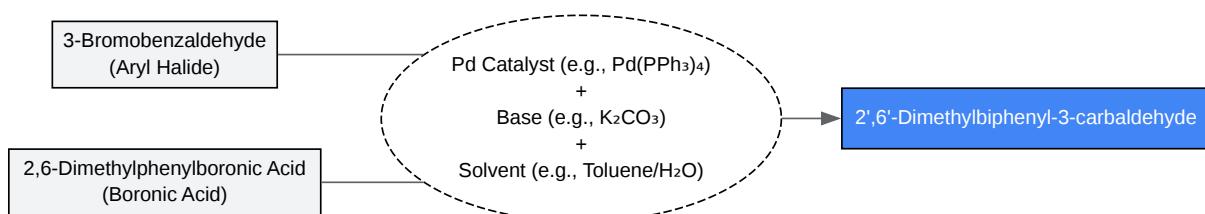
## Chemical Reactivity and Synthesis

The chemical behavior of **2',6'-Dimethylbiphenyl-3-carbaldehyde** is dominated by the reactivity of its aldehyde functional group and the stability of the biphenyl core.

### Synthesis

The most versatile and widely adopted method for constructing substituted biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5] This reaction forms a carbon-carbon bond between an aryl boronic acid (or its ester) and an aryl halide, offering high functional group tolerance and generally good yields.[6][7]

For the synthesis of **2',6'-Dimethylbiphenyl-3-carbaldehyde**, the logical disconnection points to 3-formylphenylboronic acid and 2-bromo-1,3-dimethylbenzene (or vice-versa) as the coupling partners.



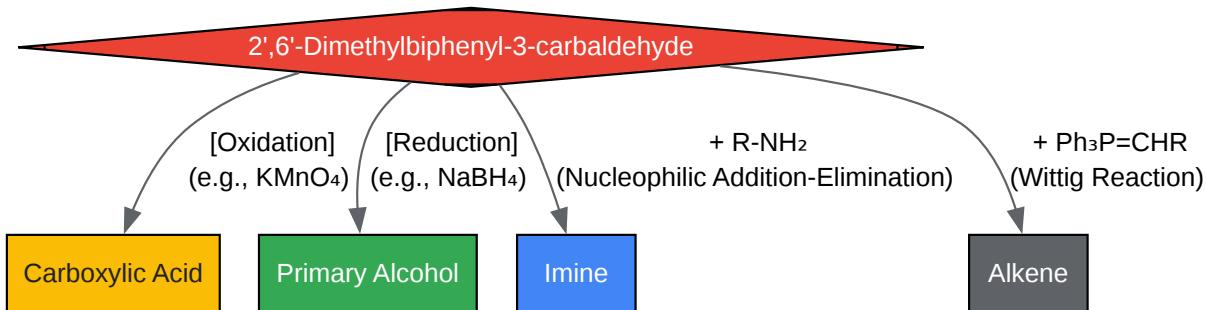
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Caption: General scheme for Suzuki-Miyaura cross-coupling synthesis.

## Reactivity of the Aldehyde Group

The aldehyde group is a versatile functional handle for a wide range of chemical transformations. Aldehydes are generally more reactive than ketones due to less steric hindrance and a greater partial positive charge on the carbonyl carbon.[8]

- **Oxidation:** The aldehyde can be readily oxidized to the corresponding carboxylic acid (2',6'-Dimethylbiphenyl-3-carboxylic acid) using mild oxidizing agents such as Tollens' reagent or stronger ones like potassium permanganate.[9]
- **Reduction:** The aldehyde can be reduced to a primary alcohol ( (2',6'-Dimethylbiphenyl-3-yl)methanol) using reducing agents like sodium borohydride (NaBH<sub>4</sub>) or lithium aluminum hydride (LiAlH<sub>4</sub>).
- **Nucleophilic Addition:** The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles. This includes the formation of cyanohydrins, imines (with primary amines), and the extension of the carbon skeleton via reactions like the Wittig reaction or Grignard addition.[8]



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Caption: Key chemical transformations of the aldehyde functional group.

## Spectroscopic Analysis (Predicted)

While specific published spectra for this compound are not readily available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum is expected to be complex in the aromatic region due to overlapping signals.

- **Aldehyde Proton (CHO):** A singlet peak is expected far downfield, typically in the range of  $\delta$  9.8-10.1 ppm.
- **Aromatic Protons:** Protons on the two phenyl rings will appear in the  $\delta$  7.0-8.0 ppm region. The protons on the aldehyde-bearing ring will show complex splitting patterns (doublets, triplets, and singlets) characteristic of a 1,3-disubstituted benzene ring. The protons on the dimethyl-substituted ring will likely appear as a multiplet.
- **Methyl Protons ( $\text{CH}_3$ ):** Due to the steric hindrance, the two methyl groups are chemically equivalent. They are expected to produce a sharp singlet around  $\delta$  2.0-2.3 ppm, integrating to 6 protons.

### $^{13}\text{C}$ NMR Spectroscopy

- Carbonyl Carbon (C=O): The aldehyde carbon will be the most downfield signal, typically appearing around  $\delta$  190-195 ppm.
- Aromatic Carbons: A series of signals between  $\delta$  120-145 ppm will correspond to the 12 carbons of the biphenyl system. Quaternary carbons (those attached to other carbons and not hydrogens) will generally have weaker signals.
- Methyl Carbons (CH<sub>3</sub>): The two equivalent methyl carbons will give a single signal in the upfield region, typically around  $\delta$  20-25 ppm.

## Infrared (IR) Spectroscopy

- C=O Stretch: A strong, sharp absorption band characteristic of an aromatic aldehyde carbonyl stretch is expected around 1700-1715 cm<sup>-1</sup>.
- C-H Stretch (Aromatic): Signals will appear just above 3000 cm<sup>-1</sup>.
- C-H Stretch (Aliphatic): Signals for the methyl C-H bonds will appear just below 3000 cm<sup>-1</sup>, typically in the 2850-2960 cm<sup>-1</sup> range.
- C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm<sup>-1</sup> region are characteristic of the aromatic rings.

## Mass Spectrometry (MS)

- Molecular Ion (M<sup>+</sup>): The electron ionization (EI) mass spectrum should show a strong molecular ion peak at m/z = 210.
- Fragmentation: A prominent fragment is expected at m/z = 209, corresponding to the loss of a hydrogen atom ([M-H]<sup>+</sup>). Another significant fragment would be at m/z = 181, resulting from the loss of the aldehyde group ([M-CHO]<sup>+</sup>).

## Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and analysis of **2',6'-Dimethylbiphenyl-3-carbaldehyde**.

### Protocol 1: Synthesis via Suzuki-Miyaura Coupling

Causality: This protocol utilizes a palladium catalyst to facilitate the C-C bond formation between an aryl bromide and an aryl boronic acid. Potassium phosphate is chosen as the base to activate the boronic acid and facilitate the catalytic cycle. A biphasic solvent system of ethanol/water is often effective for this type of transformation.[5]

Methodology:

- To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq), 2,6-dimethylphenylboronic acid (1.1 eq), and potassium phosphate (3.0 eq).
- Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
- Add a degassed solvent mixture of ethanol and water (e.g., 3:1 ratio).
- Add the palladium catalyst, such as palladium(II) hydroxide  $[\text{Pd}(\text{OH})_2]$  (e.g., 0.01 eq), to the stirring mixture.
- Heat the reaction mixture to 65-70 °C and monitor the reaction progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the pure **2',6'-Dimethylbiphenyl-3-carbaldehyde**.

## Protocol 2: Purity and Identity Confirmation by HPLC-MS

Causality: This protocol uses reverse-phase HPLC to separate the product from impurities based on polarity. A C18 column is a standard choice for non-polar to moderately polar aromatic compounds. Mass spectrometry is used for definitive identity confirmation by providing the molecular weight of the eluting peak.

### Methodology:

- Sample Preparation: Prepare a ~1 mg/mL solution of the purified product in acetonitrile.
- HPLC Conditions:
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5  $\mu$ m).
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile with 0.1% formic acid.
  - Gradient: Start at 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm.
- MS Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.
  - Scan Range: m/z 100-500.
- Analysis: Inject the sample. The product should elute as a major peak. The corresponding mass spectrum for this peak should show a prominent ion at m/z = 211.1 ( $[M+H]^+$ ), confirming the identity of **2',6'-Dimethylbiphenyl-3-carbaldehyde**.

## Conclusion

**2',6'-Dimethylbiphenyl-3-carbaldehyde** is a valuable synthetic intermediate with a well-defined structure and predictable chemical reactivity. Its synthesis is readily achievable through robust methods like the Suzuki-Miyaura coupling. The aldehyde functionality serves as a versatile anchor for further chemical modifications, making it an attractive starting material for the development of novel pharmaceuticals and functional materials. While a full experimental characterization of its physical properties is warranted, this guide provides a solid, technically

grounded foundation for scientists and researchers to effectively utilize this compound in their work.

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